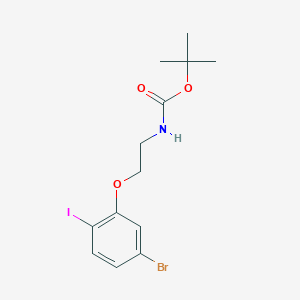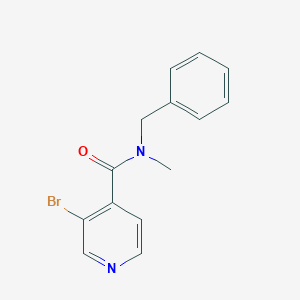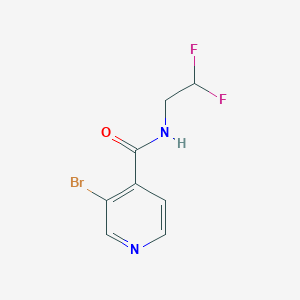
tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate: is an organic compound with the molecular formula C13H16BrINO3 It is a derivative of carbamate and contains both bromine and iodine atoms, making it a halogenated compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(5-bromo-2-iodophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 2-(5-bromo-2-iodophenoxy)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. Large-scale reactions would require careful control of reaction conditions and purification processes to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The phenoxy group can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of halogenated compounds and their reactivity.
Biology:
- Investigated for its potential as a biochemical probe due to its halogenated structure.
- Used in the development of radiolabeled compounds for imaging studies.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate involves its interaction with various molecular targets. The halogen atoms (bromine and iodine) can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbamate group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
- tert-Butyl (2-(4-bromo-2-chloro-5-iodophenoxy)ethyl)carbamate
- tert-Butyl (2-bromophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Uniqueness:
- The presence of both bromine and iodine atoms in tert-Butyl (2-(5-bromo-2-iodophenoxy)ethyl)carbamate makes it unique compared to other similar compounds that may contain only one type of halogen.
- The specific positioning of the halogen atoms on the phenoxy ring can influence the compound’s reactivity and binding properties, making it a valuable tool in research applications.
特性
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrINO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXKXCBGLBXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)











